3,5,5-Trimethylhexanoic acid

描述

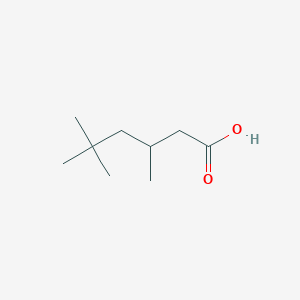

3,5,5-Trimethylhexanoic acid: is an organic compound with the molecular formula C9H18O2 . . This compound is a colorless liquid with a mild odor and is used in various industrial applications due to its unique chemical properties .

准备方法

Synthetic Routes and Reaction Conditions: 3,5,5-Trimethylhexanoic acid can be synthesized through several methods. One common approach involves the hydroformylation of isobutene to produce 3,5,5-trimethylhexanal, which is then oxidized to form the desired acid . The reaction conditions typically include the use of a catalyst such as cobalt or rhodium complexes and high-pressure hydrogen and carbon monoxide .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using continuous flow synthesis. This method involves the reaction of triphosgene with this compound in the presence of a catalyst like N,N-dimethylformamide . This process is efficient and allows for the production of large quantities of the compound.

化学反应分析

Types of Reactions: 3,5,5-Trimethylhexanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols.

Substitution: The carboxylic acid group can be substituted with other functional groups, such as esters or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as thionyl chloride (SOCl2) for forming acyl chlorides, followed by reaction with alcohols or amines.

Major Products:

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols.

Substitution: Produces esters or amides.

科学研究应用

Fragrance and Cosmetic Industry

TMHA esters are extensively used in the fragrance industry due to their appealing scent characteristics. These esters can be blended with other fragrances to create complex scent profiles. The typical concentration of TMHA in fragrance compositions ranges from 1% to 50% by weight . Applications include:

- Perfumes : Directly used as a base or modifier.

- Cosmetics : Incorporated into creams, lotions, and aerosols for scent enhancement.

- Household Products : Utilized in detergents and cleaning agents for their fragrance properties.

Pharmaceuticals

In the pharmaceutical sector, TMHA acts as an important intermediate in the synthesis of various drugs. Its role as a building block facilitates the development of active pharmaceutical ingredients (APIs) due to its compatibility with numerous chemical reactions .

Agrochemicals

TMHA is also employed in the formulation of agrochemicals, including pesticides and herbicides. Its ability to enhance the efficacy of active ingredients makes it a valuable component in agricultural formulations .

Organic Synthesis

As an organic intermediate, TMHA is crucial in synthesizing various compounds across different chemical industries. Its branched structure allows for unique reactivity patterns that are exploited in synthetic pathways .

Case Study 1: Fragrance Development

A study highlighted the use of TMHA esters in creating novel fragrances that combine floral and fruity notes. The research demonstrated how varying concentrations of TMHA could influence the overall scent profile, leading to innovative product formulations in perfumes and personal care products.

Case Study 2: Agrochemical Formulation

In agricultural research, TMHA was incorporated into a pesticide formulation aimed at improving crop yield. The findings indicated that TMHA enhanced the stability and effectiveness of the active ingredients when applied to crops, showcasing its utility in agrochemical applications.

作用机制

The mechanism of action of 3,5,5-Trimethylhexanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymes involved in fatty acid metabolism, leading to the formation of various metabolites . These metabolites can then participate in different biochemical pathways, influencing cellular processes and functions .

相似化合物的比较

2-Ethylhexanoic acid: Another branched-chain fatty acid used in similar applications.

Pivalic acid: A highly branched fatty acid with different reactivity and applications.

Sebacic acid: A dicarboxylic acid used in the production of polymers and plasticizers.

Uniqueness: 3,5,5-Trimethylhexanoic acid is unique due to its specific branched structure, which imparts distinct physical and chemical properties. This structure allows for specific interactions with enzymes and other molecular targets, making it valuable in various industrial and research applications .

生物活性

3,5,5-Trimethylhexanoic acid (TMHA), also known as isononanoic acid, is a medium-chain fatty acid with the chemical formula . It has garnered attention in various fields due to its biological activity and applications in organic synthesis, pharmaceuticals, and agrochemicals. This article explores the biological activity of TMHA, including its toxicological effects, metabolic pathways, and potential therapeutic uses.

TMHA is primarily used as an intermediate in the production of various chemicals, including lubricants, plasticizers, and pharmaceuticals. It is miscible with common organic solvents and is stable under recommended storage conditions. The compound has been classified with several hazard categories, indicating potential toxicity upon exposure:

- Acute Toxicity : Category 4

- Skin Irritation : Category 2

- Eye Irritation : Category 2

- Specific Target Organ Toxicity : Category 3 .

Acute and Subacute Toxicity

A significant study on the toxicological profile of TMHA was conducted using Wistar rats. The oral LD50 (lethal dose for 50% of the population) was determined to be approximately 3135 mg/kg body weight. The study revealed that the liver and kidneys are primary targets for systemic toxicity. Notable findings include:

- Liver Effects : Dose-related fatty infiltration of liver cells was observed at doses above 50 mg/kg body weight. Increased liver weight and altered hepatic function were noted only in the highest dose group (200 mg/kg) .

- Kidney Effects : Changes in kidney function were also documented, although specific alterations were less pronounced compared to those observed in the liver .

The following table summarizes key findings from the toxicological evaluation:

| Parameter | Control Group | 10 mg/kg | 50 mg/kg | 200 mg/kg |

|---|---|---|---|---|

| Body Weight Change (%) | Baseline | No significant change | No significant change | No significant change |

| Liver Weight Change (%) | Baseline | No significant change | Minimal increase | Significant increase |

| Alanine Aminotransferase Activity (U/L) | Baseline | Normal range | Normal range | Increased |

| Fatty Infiltration in Liver (%) | 0% | 0% | Minimal (20%) | Moderate (80%) |

Metabolic Pathways

TMHA undergoes metabolic transformations primarily in the liver. It is oxidized to various metabolites that can exert different biological effects. The peroxisome proliferative effect observed suggests that TMHA may influence lipid metabolism and energy homeostasis .

Gadolinium Complexation

TMHA has been utilized as a complexing ligand for gadolinium in medical imaging applications. Research indicates that gadolinium-based contrast agents (GBCAs) can lead to renal and cardiovascular adverse reactions due to the release of gadolinium ions. Studies have shown that TMHA effectively stabilizes gadolinium complexes, enhancing their biocompatibility while minimizing toxicity .

Potential Therapeutic Uses

Recent investigations into TMHA's biological activity suggest potential therapeutic applications beyond its industrial uses. For instance, its role in modulating ion channels has been explored, particularly regarding epithelial sodium channels (ENaCs), which are crucial for maintaining salt and water balance in the body. Gadolinium released from GBCAs has been shown to affect ENaC activity, indicating a possible link between TMHA's complexation properties and renal function modulation .

常见问题

Basic Research Questions

Q. How can the physicochemical properties of 3,5,5-trimethylhexanoic acid (e.g., melting point, density, solubility) be experimentally determined?

- Methodological Answer:

- Melting Point: Use differential scanning calorimetry (DSC) to measure phase transitions. Reported as -77°C .

- Density: Employ a precision densitometer or pycnometer at 20°C, yielding 0.8996 g/cm³ .

- Solubility: Conduct gravimetric analysis in solvents (e.g., water, ethanol, benzene) under controlled temperature. The compound is sparingly soluble in water but miscible with ethanol .

- Purity Assessment: Gas chromatography (GC) with flame ionization detection (FID) ensures ≥97% purity .

Q. What are the standard safety protocols for handling this compound in laboratory settings?

- Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .

- Ventilation: Use fume hoods to avoid inhalation of vapors (flash point: 117°C) .

- Storage: Store in sealed containers at room temperature, away from oxidizers (e.g., peroxides) to prevent combustion .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer:

- Oxidation of 3,5,5-Trimethylhexanal: Catalyzed by KMnO₄ or CrO₃ in acidic conditions, achieving ~99% yield .

- Microreactor Synthesis: Utilize silicon carbide microreactors with triphosgene and N,N-dimethylformamide (DMF) catalyst for continuous flow synthesis (91% isolated yield) .

Advanced Research Questions

Q. How can microreactor technology optimize the synthesis of 3,5,5-trimethylhexanoyl chloride from this compound?

- Methodological Answer:

- Reactor Design: Silicon carbide microreactors resist chloride ion corrosion at 55°C and 0.8 MPa .

- Flow Rate Optimization: CFD simulations (OpenFOAM) show optimal flow rates between 5–100 mL/min, minimizing lag zones and ensuring >99% conversion .

- Catalyst Efficiency: DMF enhances reaction kinetics, achieving 95% selectivity toward the acyl chloride .

Q. How does the branched structure of this compound influence its performance in lubricant formulations compared to linear analogs?

- Methodological Answer:

- Tribological Testing: Under 392 N load and 75°C, branched acids exhibit higher friction coefficients (e.g., 0.12 vs. 0.08 for 2-ethylhexanoic acid) and larger wear scars (0.98 mm vs. 0.65 mm) .

- Thermal Stability: Branched acids improve oxidative stability compared to azelaic acid derivatives, as shown by thermogravimetric analysis (TGA) .

Q. What strategies enhance the low-temperature performance of insulating oils using this compound derivatives?

- Methodological Answer:

- Blending with Linear Acids: Adding 10% branched C9 acid to linear C9 acids reduces pour points to <-50°C .

- Post-Synthesis Purification: Use Fuller’s earth (sepiolite) and A4 molecular sieves to lower acidity and water content, improving dielectric properties .

Q. How can advanced spectroscopic techniques elucidate the structural and dynamic properties of this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies methyl group splitting patterns (δ 0.8–1.2 ppm for CH₃) and carboxylate resonance (δ 170–180 ppm) .

- IR Spectroscopy: Characteristic C=O stretch at ~1700 cm⁻¹ and O-H stretch (broad, ~2500–3000 cm⁻¹) confirm carboxylic acid functionality .

- GC-MS: Quantifies purity and detects degradation products (e.g., CO/CO₂ from combustion) .

Q. What methodologies assess the environmental impact and biodegradability of this compound?

- Methodological Answer:

属性

IUPAC Name |

3,5,5-trimethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-7(5-8(10)11)6-9(2,3)4/h7H,5-6H2,1-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILUAKBAMVLXGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6029254 | |

| Record name | 3,5,5-Trimethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [IUCLID] | |

| Record name | Hexanoic acid, 3,5,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5,5-Trimethylhexanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11524 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.23 [mmHg] | |

| Record name | 3,5,5-Trimethylhexanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11524 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3302-10-1, 26896-18-4 | |

| Record name | 3,5,5-Trimethylhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3302-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 3,5,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003302101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isononanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026896184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3302-10-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, 3,5,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5,5-Trimethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,5-trimethylhexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISONONANOIC-ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW943Q219O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。